molecular formula C20H16N2O2 B259085 2-Furan-2-yl-3-phenethyl-3H-quinazolin-4-one

2-Furan-2-yl-3-phenethyl-3H-quinazolin-4-one

Cat. No. B259085
M. Wt: 316.4 g/mol
InChI Key: ZFIMKOHGGKYLGR-UHFFFAOYSA-N
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Description

2-Furan-2-yl-3-phenethyl-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazolinone core fused with a furan ring and a phenethyl group, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furan-2-yl-3-phenethyl-3H-quinazolin-4-one typically involves the condensation of 2-amino-N-phenyl-benzamide with furan-2-carbaldehyde in the presence of an acid catalyst such as toluene-p-sulfonic acid. The reaction is carried out in ethanol at room temperature, leading to the formation of the desired quinazolinone derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Furan-2-yl-3-phenethyl-3H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: Utilized in the development of agrochemicals and veterinary products

Mechanism of Action

The mechanism of action of 2-Furan-2-yl-3-phenethyl-3H-quinazolin-4-one involves its interaction with various molecular targets and pathways:

Similar Compounds:

Uniqueness: this compound is unique due to its combination of a furan ring and phenethyl group, which enhances its biological activity and potential therapeutic applications compared to other quinazolinone derivatives.

properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-(furan-2-yl)-3-(2-phenylethyl)quinazolin-4-one

InChI

InChI=1S/C20H16N2O2/c23-20-16-9-4-5-10-17(16)21-19(18-11-6-14-24-18)22(20)13-12-15-7-2-1-3-8-15/h1-11,14H,12-13H2

InChI Key

ZFIMKOHGGKYLGR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4

synonyms

3-phenethyl-2-furan-2-yl-3H-quinazolin-4-one
NPS-53574
NPS53574

Origin of Product

United States

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